

Flavipin: A Comprehensive Technical Guide on its Molecular and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular formula and core physicochemical properties of **Flavipin** (3,4,5-Trihydroxy-6-methylbenzene-1,2-dicarbaldehyde), a naturally occurring phenolic aldehyde. **Flavipin**, a metabolite produced by various fungi including Aspergillus and Epicoccum species, has garnered significant interest for its diverse biological activities, including antibiotic, antifungal, and antioxidant properties.[1][2] This document consolidates key data, outlines detailed experimental protocols for property determination, and visualizes relevant workflows and biological pathways to support ongoing research and development efforts.

Core Molecular and Physicochemical Data

Flavipin is characterized by the molecular formula C₉H₈O₅.[1][3][4] Its structure features a substituted benzene ring with two aldehyde groups and three phenolic hydroxyls, which are key functional groups contributing to its biological activity.[5] A summary of its key identifiers and physicochemical properties is presented below.

Table 1: Key Identifiers for Flavipin



Identifier	Value	
IUPAC Name	3,4,5-Trihydroxy-6-methylbenzene-1,2-dicarbaldehyde[1][6]	
Molecular Formula	C ₉ H ₈ O ₅ [1][3][4][6]	
Molar Mass	196.16 g/mol [3][4][6]	
CAS Number	483-53-4[1][6]	
Canonical SMILES	CC1=C(C(=C(C(=C1O)O)O)C=O)C=O[1][3]	

Table 2: Physicochemical Properties of Flavipin

Property	Value *	Notes
Melting Point	233-234 °C[4][5][7][8]	With decomposition.
Boiling Point	353.7 ± 42.0 °C[7]	Predicted value.
Density	1.577 ± 0.06 g/cm ³ [7]	Predicted value.
рКа	6.86 ± 0.33[7]	Predicted value.
UV Absorption (λmax)	~261, 264 nm[5][8]	In solution.
Optical Activity	Optically inactive[5][8]	

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of **Flavipin**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[9][10] For a pure crystalline solid like **Flavipin**, a sharp melting range is expected.[9]

Methodology:



- Sample Preparation: Ensure the **Flavipin** sample is completely dry and finely powdered. Introduce a small amount (2-3 mm height) into a capillary tube sealed at one end.[11] Pack the sample tightly by tapping the tube or dropping it through a long glass tube.[11]
- Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp or a
 Thiele tube setup).[9][11] If using a Thiele tube, attach the capillary to a thermometer.[10]
- Heating: Heat the apparatus rapidly to determine an approximate melting point.[9][10] Allow the apparatus to cool.
- Accurate Determination: Prepare a new sample and heat it again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2 °C per minute to ensure accuracy.[9]
- Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting).[9] This range is the melting point. For pure compounds, this range is typically narrow (0.5-1.0 °C).[9]



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Workflow for melting point determination using the capillary method.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.[12]

Methodology:



- Preparation of Saturated Solution: Add an excess amount of solid **Flavipin** to a known volume of the chosen solvent (e.g., water, ethanol, DMSO) in a sealed vial or flask.[12]
- Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[12]
- Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., 0.45 μm PTFE).[12]
- Quantification: Determine the concentration of Flavipin in the clear, saturated filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[12] A calibration curve using standard solutions of known concentrations is required for accurate quantification.[5]
- Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[12]



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Generalized workflow for the shake-flask solubility determination method.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to measure the absorbance of light by **Flavipin** at different wavelengths, providing information on its electronic transitions and for quantification.

Methodology:

Sample Preparation: Prepare a dilute solution of Flavipin in a UV-transparent solvent (e.g., ethanol, methanol). Ensure the sample is fully dissolved.[13] The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.1 to 1.0).



- Cuvette Preparation: Clean a quartz cuvette thoroughly. Rinse it with a small amount of the solvent used to dissolve the sample.[13]
- Baseline Correction: Fill the cuvette with the pure solvent and place it in the spectrophotometer. Perform a baseline scan to correct for any absorbance from the solvent and the cuvette itself.[14]
- Sample Measurement: Empty the cuvette, rinse it with the Flavipin solution, and then fill it with the sample solution. Place it back into the spectrophotometer.
- Spectrum Acquisition: Scan the sample across the desired wavelength range (e.g., 200-800 nm).[15]
- Data Analysis: Record the wavelength(s) of maximum absorbance (λmax). The absorbance value at λmax can be used for quantitative analysis via the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **Flavipin** by observing the magnetic properties of its atomic nuclei (primarily ¹H and ¹³C).

Methodology:

- Sample Preparation: Accurately weigh 5-25 mg of the **Flavipin** sample for a ¹H NMR spectrum (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a small vial.[16][17]
- Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.[18][19]
- Tube Preparation: Ensure the solution height in the NMR tube is appropriate (typically around 4-5 cm).[16][19] Wipe the outside of the tube clean and cap it securely.
- Instrument Setup: Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.[16] Place the sample into the NMR spectrometer.

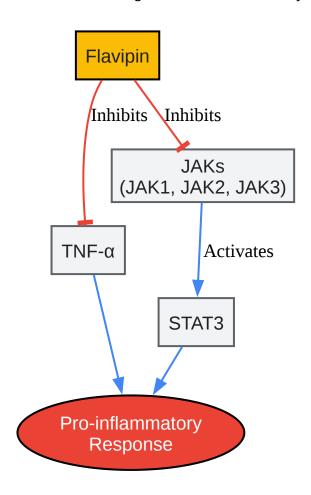


• Data Acquisition: The instrument will "lock" onto the deuterium signal of the solvent and "shim" to optimize the magnetic field homogeneity.[16] The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY) is then run to acquire the spectrum.

Biological Activity and Signaling

Recent studies have highlighted **Flavipin**'s potential as a therapeutic agent, particularly in the context of autoimmune diseases like rheumatoid arthritis. Research indicates that **Flavipin** can interact with and inhibit key inflammatory signaling molecules.[20]

In-silico and in-vivo studies suggest **Flavipin** may exert its anti-inflammatory effects by inhibiting Tumor Necrosis Factor-alpha (TNF-α) and interfering with the Janus kinase (JAK)-STAT signaling pathway, which are crucial regulators of inflammatory responses.[20]



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Inhibitory action of *Flavipin* on TNF- α and JAK/STAT signaling pathways.



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• To cite this document: BenchChem. [Flavipin: A Comprehensive Technical Guide on its Molecular and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206907#molecular-formula-and-physicochemical-properties-of-flavipin]

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